molecular formula C11H12ClF2N3 B12227542 N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12227542
M. Wt: 259.68 g/mol
InChI Key: HJNDULFJUVTZQF-UHFFFAOYSA-N
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Description

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride: is a chemical compound with the molecular formula C11H12ClF2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a radical addition followed by intramolecular cyclization.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the difluoromethyl group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine
  • 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine hydrochloride

Uniqueness

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride is unique due to the presence of both the benzyl and difluoromethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H12ClF2N3

Molecular Weight

259.68 g/mol

IUPAC Name

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H11F2N3.ClH/c12-11(13)16-7-6-10(15-16)14-8-9-4-2-1-3-5-9;/h1-7,11H,8H2,(H,14,15);1H

InChI Key

HJNDULFJUVTZQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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